molecular formula C19H19N3O6S B2965695 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-00-6

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2965695
CAS RN: 941931-00-6
M. Wt: 417.44
InChI Key: UKCOKDSGRWBZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

1,3,4-Oxadiazole derivatives have demonstrated significant antibacterial properties. For instance, certain compounds within this class were found to inhibit growth in both gram-negative and gram-positive bacterial strains. The antibacterial screening against specific bacterial strains rendered one compound as a good inhibitor of gram-negative bacterial strains, indicating their potential as antibacterial agents (Nafeesa et al., 2017) (Iqbal et al., 2017).

Enzyme Inhibition

These compounds also show enzyme inhibitory activities, which is crucial for developing treatments for various diseases. For example, a synthesized derivative showed low potential against the lipoxygenase (LOX) enzyme, suggesting its role in managing inflammatory conditions. Moreover, some compounds have been evaluated for their α-glucosidase inhibitory potential, indicating their relevance in managing diabetes by controlling blood sugar levels through the inhibition of carbohydrate-hydrolyzing enzymes (Nafeesa et al., 2017) (Iftikhar et al., 2019).

Antioxidant Properties

Another significant application of 1,3,4-oxadiazole derivatives is their antioxidant activity. The compounds were tested for their ability to scavenge free radicals, with some showing promising results compared to standard antioxidants. This property is essential for counteracting oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases (Talapuru et al., 2014).

Anticancer Activity

Research has also indicated the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. Some derivatives have been synthesized and tested against various cancer cell lines, showing moderate to excellent activity. This suggests that modifications in the oxadiazole structure could lead to potent anticancer agents, highlighting the importance of this scaffold in drug discovery for oncology (Ravinaik et al., 2021).

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-13-6-9-15(16(11-13)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCOKDSGRWBZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.